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Compound of Interest

Compound Name:
Amyloid beta-protein (25-35)

amide

CAS No.: 147490-49-1

Cat. No.: B589909

Get Quote

(25-35)-NH

]

Executive Summary
Amyloid Beta (25-35) amide represents the biologically active, hyper-toxic core of the full-length

Alzheimer’s related peptides A

(1-40) and A

(1-42). Unlike the full-length isoforms, which require days to nucleate and fibrillize, A

(25-35) undergoes immediate aggregation into

-sheet structures upon solubilization in aqueous media. This guide dissects the
physicochemical properties, unique aggregation kinetics, and rigorous handling protocols
required to utilize this fragment effectively in neurotoxicity screening and structural biology.

Molecular Identity & Physicochemical Profile[1][2]
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The A

(25-35) fragment retains the hydrophobic C-terminal domain of the native sequence but lacks
the N-terminal metal-binding and immunogenic regions. The C-terminal amidation (–CONH

) is a critical modification; it eliminates the negative charge of the carboxyl group found in the
free acid form, thereby mimicking the continuous peptide bond of the full-length protein and
increasing the net positive charge. This modification significantly enhances membrane
interaction and aggregation propensity.

Table 1: Physicochemical Specifications
Property Specification

Sequence Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-NH

1-Letter Code GSNKGAIIGLM-NH

Molecular Weight ~1059.3 Da

Isoelectric Point (pI) ~10.0 (Estimated due to C-term amidation)

Net Charge (pH 7.4) +2 (N-term amine + Lysine side chain)

Hydropathy Highly Hydrophobic (Ile, Leu, Met cluster)

Solubility
Soluble in DMSO, HFIP, Water (kinetic);

Insoluble in PBS/Saline (thermodynamic)

Aggregation State
Instantaneous

-sheet formation in aqueous buffers

Structural Significance of Residues[4]
Gly25, Gly29, Gly33: Provide conformational flexibility, allowing the peptide to adopt the

steric zipper motif necessary for fibril formation.

Lys28: The sole charged side chain. In the amide form, the lack of a C-terminal anion

prevents salt-bridge formation, leaving the positive charge to interact electrostatically with

anionic phospholipid heads (e.g., phosphatidylserine) on neuronal membranes.
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Met35: The redox center.[1] This residue is critical for oxidative stress-mediated toxicity.

Oxidation to methionine sulfoxide significantly alters aggregation rates and neurotoxicity.

Structural Dynamics & Aggregation Kinetics
The defining characteristic of A

(25-35) is its lack of a lag phase. While A

(1-42) follows a sigmoidal nucleation-dependent polymerization (involving a lag phase, growth
phase, and plateau), A

(25-35) aggregates via a rapid downhill polymerization mechanism.

Mechanism of Assembly
Random Coil to

-Sheet: In organic solvents (HFIP, DMSO), the peptide exists as a monomeric random coil or

-helix.

Solvent Exchange: Upon dilution into aqueous buffer (PBS), the hydrophobic effect drives

immediate collapse.

Fibrillization: The GxxxG motifs facilitate close packing of

-sheets. Unlike full-length A

, which forms a mix of antiparallel and parallel sheets depending on conditions, A

(25-35) predominantly forms parallel

-sheets.[2]

Visualization: Aggregation Pathway Comparison
The following diagram contrasts the aggregation logic of the full-length peptide versus the 25-

35 fragment.
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Caption: Comparison of aggregation kinetics. Aβ(25-35) bypasses the rate-limiting nucleation

step common to full-length isoforms.

Mechanisms of Neurotoxicity[4][6][7][8]
A

(25-35) is often cited as the "toxic warhead" of the amyloid protein. Its toxicity profile is distinct
and often more acute than 1-42 due to two primary pathways:

A. Membrane Perforation (Pore Formation)
The amphipathic nature of the helix-to-sheet transition allows A

(25-35) to insert into lipid bilayers. The cationic Lys28 and the N-terminus anchor the peptide to
the negatively charged membrane surface, while the hydrophobic C-terminus (Ile-Ile-Gly-Leu-
Met) penetrates the hydrophobic core. This results in the formation of non-selective ion pores,
leading to massive Ca

influx and subsequent excitotoxicity.

B. Methionine-35 Radical Chemistry
Unlike 1-42, where Met35 is buried, in the short 25-35 fragment, Met35 is highly solvent-

exposed. It undergoes one-electron oxidation to form a sulfuranyl radical cation (MetS
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). This radical extracts hydrogen atoms from membrane lipids, initiating lipid peroxidation
cascades (HNE production) and protein oxidation.
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Caption: Dual neurotoxicity pathways: Ca2+ dysregulation via pore formation and oxidative

stress via Met35 radicalization.

Experimental Protocols: Handling & Preparation
Critical Warning: Due to the rapid aggregation kinetics described in Section 2, standard "aging"

protocols used for A

(1-42) will result in large, insoluble precipitates of A

(25-35) that may be inactive in some assays. The following protocol ensures a controlled
starting state.
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Protocol A: Monomerization (The HFIP Method)
Purpose: To break down pre-existing

-sheets and hydrogen bonds, resetting the peptide to a random coil monomer.

Dissolution: Dissolve lyophilized A

(25-35) amide in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 1 mM.

Why: HFIP is a potent hydrogen bond disruptor that stabilizes

-helices and dissolves aggregates.

Incubation: Vortex briefly and incubate at Room Temperature (RT) for 2 hours in a sealed vial

(HFIP is volatile).

Evaporation: Aliquot the solution into microcentrifuge tubes. Evaporate HFIP in a fume hood

(overnight) or using a SpeedVac/nitrogen stream to form a transparent peptide film.

Storage: Store films at -80°C with desiccant. (Stable for 6 months).

Protocol B: Solubilization & Assay Preparation
Purpose: To initiate aggregation in a controlled manner for toxicity assays.

Reconstitution: Dissolve the peptide film in dry DMSO to 5 mM. Vortex thoroughly for 30

seconds.

Note: Ensure the DMSO is anhydrous; water presence triggers premature aggregation.

Dilution (The Trigger): Dilute the DMSO stock directly into the experimental buffer (e.g., PBS

or Culture Media) to the desired final concentration (typically 10–50

M).

Critical Step: Do not pre-incubate or "age" the solution at 37°C for days as you would with

A
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(1-42). A

(25-35) is toxic immediately upon dilution. Aging often reduces toxicity by forming large,
non-diffusible clumps.

Application: Apply to cells immediately. Toxicity (MTT/LDH release) is typically observable

within 24–48 hours.

Therapeutic Implications & Screening[9]
In drug discovery, A

(25-35) is utilized as a high-throughput reductionist model.

Advantages: Lower cost, easier synthesis, faster aggregation (higher assay turnover), and

high reproducibility of toxicity.

Limitations: Lacks the N-terminal epitopes targeted by many immunotherapies (e.g.,

Aducanumab targets residues 3-7).

Targeting: Compounds that prevent A

(25-35) toxicity usually act as antioxidants (scavenging Met35 radicals) or membrane
stabilizers, rather than pure anti-aggregation agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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